4-Chloro-6-pyridin-2-ylpyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry and Drug Discovery
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of drug discovery. nih.gov As an electron-rich aromatic heterocycle, pyrimidine is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.govnih.govwikipedia.org This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and biological macromolecules. nih.gov
The versatility of the pyrimidine ring, which can be easily modified at its 2, 4, 5, and 6 positions, has captured the immense interest of medicinal chemists. nih.gov Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govtandfonline.com Consequently, pyrimidine derivatives exhibit a vast spectrum of biological activities. mdpi.com A multitude of clinically used drugs are built upon this scaffold, showcasing its success in treating a wide array of conditions. nih.govtandfonline.com The continuous evolution of synthetic methodologies ensures that pyrimidine scaffolds will remain a focal point for the discovery of novel therapeutic agents. nih.gov
Table 1: Diverse Biological Activities of Pyrimidine Derivatives
| Biological Activity | Description | Source(s) |
|---|---|---|
| Anticancer | Pyrimidine analogues have been developed as inhibitors of various kinases and other targets involved in cancer cell proliferation. tandfonline.commdpi.com | tandfonline.commdpi.com |
| Antiviral | The scaffold is central to many antiviral drugs, including those targeting HIV. nih.govtandfonline.com | nih.govtandfonline.com |
| Antibacterial | Derivatives have shown efficacy against various bacterial strains. nih.govmdpi.com | nih.govmdpi.com |
| Anti-inflammatory | Certain pyrimidine compounds exhibit significant anti-inflammatory properties. nih.govmdpi.com | nih.govmdpi.com |
| Antihypertensive | The scaffold is found in drugs designed to treat hypertension. nih.govmdpi.com | nih.govmdpi.com |
| Antifungal | Pyrimidine derivatives have been investigated and used for their antifungal capabilities. tandfonline.commdpi.com | tandfonline.commdpi.com |
| CNS Agents | The scaffold has been incorporated into agents targeting the central nervous system, including antidepressants. nih.govtandfonline.com | nih.govtandfonline.com |
Overview of Chloro-Pyridylpyrimidine Derivatives as Research Targets
Within the large family of pyrimidine compounds, chloro-pyridylpyrimidine derivatives stand out as significant research targets. The defining feature of a compound like 4-Chloro-6-pyridin-2-ylpyrimidine is the presence of a chlorine atom on the pyrimidine ring. This halogen serves as a highly versatile synthetic handle. It acts as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups, such as amines or thiols, to generate extensive libraries of new molecules for screening.
The incorporation of a pyridine (B92270) ring onto the pyrimidine core is a common strategy in medicinal chemistry to fine-tune a compound's biological profile and physicochemical properties, such as solubility and receptor binding affinity. The synthesis of such derivatives is often achieved through modern cross-coupling reactions, like the Suzuki-Miyaura coupling, which efficiently links a chloropyrimidine with a pyridylboronic acid. psu.edu
Research into structurally related molecules underscores their importance. For instance, 4-chloro-6-substituted phenyl pyrimidines are recognized as crucial intermediates in the synthesis of potent enzyme inhibitors. nih.gov Similarly, electrochemical methods have been developed for the cross-coupling of 4-amino-6-chloropyrimidines with various aryl halides, demonstrating the ongoing effort to create efficient synthetic routes to these valuable scaffolds. nih.gov The combination of the pyrimidine core, a reactive chloro-substituent, and a pyridyl moiety makes these compounds attractive targets for academic and industrial research aimed at discovering new lead compounds.
Table 2: Properties of 4-Chloro-2-pyridin-2-ylpyrimidine (A Related Isomer)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆ClN₃ | uni.lu |
| Monoisotopic Mass | 191.02502 Da | uni.lu |
| Predicted XlogP | 1.8 | uni.lu |
| InChIKey | ARGBHRKAKVWOEC-UHFFFAOYSA-N | uni.lu |
Data for the specific isomer this compound is not as readily available in public databases, hence a closely related isomer is presented for illustrative purposes.
Historical Context and Evolution of Research on Related Scaffolds
The journey of pyrimidine chemistry began long before its applications in modern medicine were realized. The first pyrimidine derivative to be isolated was alloxan, which Brugnatelli obtained in 1818 by oxidizing uric acid. gsconlinepress.com Uric acid itself had been discovered even earlier, by Carl Wilhelm Scheele in 1776. researchtrend.net A major milestone was the first laboratory synthesis of a pyrimidine compound, barbituric acid, by Grimaux in 1879, which was followed by the systematic study and structural elucidation of pyrimidines by Pinner. wikipedia.org
Throughout the 20th century and into the 21st, research has increasingly focused on the vast therapeutic potential of pyrimidine derivatives. gsconlinepress.com This shift led to the development of a wide range of pharmaceuticals. nih.gov A prominent example is the class of HIV integrase inhibitors, which includes the pyrimidone-based drug Raltegravir. nih.gov The historical development of these scaffolds has been propelled by advances in synthetic organic chemistry. rsc.org The advent of powerful techniques such as multicomponent reactions and transition metal-catalyzed cross-coupling reactions has dramatically expanded the chemical space that chemists can explore, enabling the synthesis of increasingly complex and functionally diverse pyrimidine-based molecules for biological evaluation. wikipedia.orgpsu.edu
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNSHMNCOTVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Chloro 6 Pyridin 2 Ylpyrimidine and Its Derivatives
Established Synthetic Pathways for 4-Chloro-6-pyridin-2-ylpyrimidine
The construction of the this compound core often relies on well-established synthetic transformations. These methods typically involve the formation of the pyrimidine (B1678525) ring followed by a crucial chlorination step.
Chlorination Methodologies
A primary route to this compound involves the chlorination of a pyrimidinone precursor. This transformation is commonly achieved using potent chlorinating agents. For instance, phosphorus oxychloride (POCl₃) is widely employed for the conversion of hydroxyl groups on the pyrimidine ring to chlorides. beilstein-journals.orgnih.gov The reaction of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride in the presence of a hindered amine base, such as N,N-diisopropylethylamine, effectively yields 4,6-dichloropyrimidine. google.com Similarly, phosgene (B1210022) can be used in the presence of a suitable base for this chlorination. google.com
Another approach involves the direct chlorination of pyridine (B92270) derivatives. For example, 2-chloropyridine (B119429) can be prepared by the chlorination of 2-pyridone with phosphorus oxychloride. beilstein-journals.orgnih.gov The synthesis of 4-chloropyridine (B1293800) can be achieved by reacting pyridine with a chlorinating agent like phosphorus pentachloride or thionyl chloride. patsnap.com These chlorinated pyridines can then be used in subsequent steps to construct the desired pyridyl-pyrimidine structure.
The table below summarizes common chlorinating agents and their applications in the synthesis of chlorinated pyrimidines and pyridines.
| Chlorinating Agent | Substrate | Product | Reference |
| Phosphorus oxychloride (POCl₃) | 2-Pyridone | 2-Chloropyridine | beilstein-journals.orgnih.gov |
| Phosphorus oxychloride (POCl₃) | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | google.com |
| Phosphorus pentachloride | Pyridine | 4-Chloropyridine | patsnap.com |
| Thionyl chloride | Pyridine | 4-Chloropyridine | patsnap.com |
| Phosgene | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | google.com |
Approaches Involving Pyrimidine Ring Halogenation
Direct halogenation of the pyrimidine ring is another key strategy. For instance, 2,4,5,6-tetrachloropyrimidine (B156064) can serve as a starting material for the synthesis of various aryl-substituted pyrimidines through site-selective cross-coupling reactions. researchgate.net The reactivity of the different chlorine atoms on the pyrimidine ring allows for controlled substitution. The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) demonstrates the selective reactivity of the chlorine atoms on the pyrimidine ring. researchgate.net
Cross-Coupling Reactions in the Synthesis of Pyridyl-Pyrimidines
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, including pyridyl-pyrimidines. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for creating C-C bonds. nih.govyoutube.com This reaction has been successfully employed for the arylation of halogenated pyrimidines. mdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) can be coupled with various arylboronic acids to generate novel pyrimidine analogs. mdpi.com The synthesis of 4-substituted and 4-aryl-substituted 2,6-di(quinolin-8-yl)pyridines has also been achieved using this method. nih.gov However, the use of 2-aza-aryl boronic acids can be challenging due to their propensity to undergo proto-deboronation, a phenomenon known as the "2-pyridyl problem". acs.org
The following table provides examples of Suzuki-Miyaura reactions used in the synthesis of pyridyl-pyrimidine derivatives.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Product | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 3-Br-5-Cl-2-pyridine allylsulfone | Sulfonyl boronic acid | Not specified | Biaryl compound | acs.org |
| Halogenated Pyrimidines | Arylboronic acids | Pd(0) catalyst | Arylated pyrimidines | mdpi.com |
Negishi Cross-Coupling Strategies
The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is another powerful tool for forming C-C bonds. orgsyn.org It has been utilized in the synthesis of various heterocyclic compounds, including those containing pyrimidine and pyridine rings. acs.orgnih.govnih.govrsc.org A notable application is the synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) via the coupling of 2-pyridylzinc chloride with 5-iodo-2-chloropyrimidine. acs.org This method offers a direct and scalable route to the desired product.
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, providing a direct method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has broad applications in the synthesis of aryl amines and has been extended to the functionalization of heterocyclic compounds. nih.govrsc.orgnih.gov For instance, it can be used to introduce N-aryl substituents at the C4 position of pyrido[2,3-d]pyrimidines. nih.gov The development of various phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. nih.govrsc.org
Nucleophilic Substitution Reactions at the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups or halogens. The chlorine atom at the 4-position of this compound serves as a versatile leaving group for the introduction of various functional moieties.
Regioselective Reactivity of Chloro-Substituents (e.g., 2-Cl vs. 4-Cl)
In di- or tri-substituted halopyrimidines, the regioselectivity of nucleophilic attack is a critical consideration. Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C-4 position. This selectivity is governed by the electronic properties of the substituents on the pyrimidine ring. The presence of an aryl group, such as the pyridin-2-yl group at the C-6 position, influences the electron distribution within the ring, further activating the C-4 position for nucleophilic attack.
However, the regioselectivity can be altered by the nature of other substituents on the pyrimidine ring. For instance, the presence of a strong electron-donating group at the C-6 position can direct nucleophilic attack to the C-2 position. Conversely, an electron-withdrawing group at the C-5 position generally enhances the inherent preference for substitution at C-4. In the case of this compound, the pyridinyl group's electronic influence is a key determinant of the C-4 chloro's reactivity.
The choice of nucleophile and reaction conditions also plays a crucial role. While many amine nucleophiles exhibit high regioselectivity for the C-4 position in 2,4-dichloropyrimidines, the use of tertiary amine nucleophiles has been shown to favor C-2 substitution in some systems. wikipedia.orgorganic-chemistry.org This highlights the nuanced interplay of electronic and steric factors in determining the outcome of these reactions.
Sequential Functionalization of Pyrimidine Ring Positions
The differential reactivity of chloro-substituents in polychlorinated pyrimidines allows for their sequential functionalization. This strategy is valuable for building molecular complexity and accessing a wide array of derivatives from a common intermediate. Starting with a dichloropyrimidine, one chlorine atom can be selectively displaced under a specific set of conditions, leaving the other available for a subsequent, different substitution reaction.
For a molecule like this compound, which has a single chloro substituent, sequential functionalization implies a multi-step process. First, the 4-chloro group is displaced by a nucleophile. If the newly introduced group or the existing pyridinyl moiety can be further modified or used to introduce other reactive sites, a sequence of reactions can be established. For example, after an initial amination at the C-4 position, the resulting amino group could be further functionalized. Alternatively, if starting from a 2,4-dichloro-6-pyridin-2-ylpyrimidine precursor, the more reactive C-4 chloro would be substituted first, followed by substitution at the C-2 position, potentially with a different nucleophile under more forcing conditions. This stepwise approach is fundamental in the synthesis of complex, unsymmetrically substituted pyrimidines.
Derivatization Strategies for this compound Analogs
The this compound scaffold is a valuable building block for generating libraries of compounds for biological screening. Various derivatization strategies can be employed to introduce a wide range of chemical diversity.
Introduction of Amine and Heteroaromatic Moieties
A common and important derivatization of this compound involves the introduction of amine functionalities. This is typically achieved through a nucleophilic aromatic substitution reaction where an amine displaces the C-4 chloro group. A variety of primary and secondary amines can be used, leading to a diverse set of 4-amino-6-pyridin-2-ylpyrimidine derivatives. researchgate.net
Electrochemical methods have also been developed for the synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines. nih.gov This technique utilizes a sacrificial iron anode and a nickel(II) catalyst to facilitate cross-coupling with aryl halides, offering a mild and efficient route to these derivatives. nih.gov
Beyond simple amines, more complex heteroaromatic moieties can be introduced at the C-4 position. This is often accomplished through metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, where the chloro-pyrimidine is reacted with an appropriate organoboron or organotin reagent of another heterocycle. This strategy allows for the construction of bi-heterocyclic systems, significantly expanding the structural diversity of the accessible analogs.
Table 1: Examples of Amine Introduction on Chloropyrimidine Scaffolds
| Starting Material | Reagent | Product | Yield | Reference |
| 4-Amino-6-chloropyrimidine | Ethyl 4-iodobenzoate | Ethyl 4-(6-aminopyrimidin-4-yl)benzoate | 75% | nih.gov |
| 4-Amino-6-chloropyrimidine | 4-Bromoanisole | 4-(4-Methoxyphenyl)-6-aminopyrimidine | 68% | nih.gov |
| 4-Amino-6-chloro-pyrimidine-5-carbonitrile | Piperidine | 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | 74% | rsc.org |
| 2-Amino-4,6-dichloropyrimidine | Indoline | 2-Amino-4-(indolin-1-yl)-6-chloropyrimidine | - | mdpi.com |
Formation of Conjugated Systems via Condensation Reactions
The formation of extended conjugated systems from this compound can be achieved through condensation reactions, provided a suitable functional group is present on the pyrimidine ring. A common strategy involves the Knoevenagel or Claisen-Schmidt condensation. wikipedia.orgnih.gov
For instance, if a methyl group is present on the pyrimidine ring, it can be oxidized to a carbaldehyde. This pyrimidine-carbaldehyde can then undergo a Claisen-Schmidt condensation with a ketone (e.g., acetophenone) in the presence of a base to form a chalcone-like α,β-unsaturated ketone. mdpi.comsemanticscholar.org These pyrimidine-based chalcones are themselves conjugated systems and can serve as precursors for the synthesis of other heterocyclic rings, further extending the conjugation. semanticscholar.org
Alternatively, a functional group with an active methylene, if introduced onto the pyrimidine ring, can participate in a Knoevenagel condensation with an aldehyde. nih.govbohrium.com These condensation reactions are powerful tools for carbon-carbon bond formation and the creation of larger, conjugated molecular architectures based on the this compound scaffold.
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Pyridin 2 Ylpyrimidine
Reactivity Profiles of the Chloro-Pyrimidine Moiety
The chloro-pyrimidine moiety is characterized by a highly reactive C-Cl bond at the 4-position. This reactivity stems from the electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms, which polarizes the C4-carbon, making it susceptible to nucleophilic attack. The primary reaction profile observed for this moiety is nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyrimidine ring is an excellent leaving group in SNAr reactions. This mechanism is favored on electron-deficient aromatic systems like pyrimidine. stackexchange.com The reaction proceeds via a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.
This pathway allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to displace the chlorine atom. For instance, reactions with various amines (anilines, aliphatic amines) proceed to yield 4-aminopyrimidine (B60600) derivatives. researchgate.netmdpi.com Studies on analogous chloropyrimidines and other chloro-heterocycles show that these substitutions can often be carried out under thermal conditions or with base catalysis, although acid catalysis has also been shown to be effective in specific cases, particularly with anilines in aqueous media. preprints.orgnih.gov
Cross-Coupling Reactions: The C4-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions. These reactions significantly expand the synthetic utility of 4-chloro-6-pyridin-2-ylpyrimidine, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Key examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted pyrimidines. researchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination: A versatile method for forming C-N bonds by coupling with a wide array of primary and secondary amines. wikipedia.org
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities. wikipedia.orgorganic-chemistry.org
The reactivity in these transformations is a cornerstone for its use as a precursor in the synthesis of functionalized pyrimidine derivatives.
Regioselectivity in Chemical Transformations
Regioselectivity is a critical aspect of the reactivity of this compound, as multiple sites could potentially react. However, the electronic nature of the molecule strongly directs incoming reagents to specific positions.
In nucleophilic aromatic substitution (SNAr) reactions, the substitution overwhelmingly occurs at the C4-position of the pyrimidine ring. This is because the carbon at this position is the most electron-deficient site activated by the two ring nitrogens, making it the most favorable for nucleophilic attack. Studies on analogous 2,4-dihalo-heterocycles, such as 2,4-dichloroquinazolines, consistently show that nucleophilic attack by amines preferentially happens at the C4-position. mdpi.com
In palladium-catalyzed cross-coupling reactions, the situation can be more complex, and regioselectivity can often be controlled by the choice of catalyst and ligands. For related dihalopyrimidines and other dihaloheteroarenes, research has demonstrated that ligand selection is crucial for directing the reaction to a specific site. nih.govrsc.org For example, in the Sonogashira coupling of 4,6-dichloro-2-pyrone, high regioselectivity for the 6-position is observed. nih.gov While this compound has only one chloro substituent, understanding these principles is vital when designing syntheses with more complex, polysubstituted analogues. In the context of this specific molecule, the C4-Cl bond is the primary site for cross-coupling, but the pyridyl ring could potentially undergo C-H activation or other side reactions under certain conditions. However, the high reactivity of the C4-Cl bond generally ensures that transformations occur there selectively.
The table below summarizes the observed regioselectivity for key reactions on related chloro-heterocyclic systems, which informs the expected reactivity of this compound.
| Reaction Type | Substrate Class | Observed Regioselectivity | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloroquinazolines | Highly selective for the C4 position with various amines. | mdpi.com |
| Buchwald-Hartwig Amination | 2,4-Dichloropyridine | Highly regioselective amination at the C2 position can be achieved with specific catalysts. | researchgate.net |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyridines | Ligand-controlled selectivity allows for preferential coupling at the C4 position. | nih.gov |
| Sonogashira Coupling | 4,6-Dichloro-2-pyrone | High regioselectivity for substitution at the C6 position. | nih.gov |
| Sonogashira Coupling | 9-Substituted-6-chloro-2,8-diiodopurines | Catalyst-controlled regioselectivity between C2 and C8 positions. | rsc.org |
Reaction Mechanisms of Key Derivatization Pathways
The derivatization of this compound relies on well-established reaction mechanisms, particularly those involving palladium catalysis. Understanding these mechanisms is essential for optimizing reaction conditions and predicting outcomes.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. researchgate.net Its catalytic cycle, when applied to this compound, involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrimidine ring, forming a Pd(II) complex. This is often the rate-determining step.
Transmetalation: The organoboron species (R-B(OH)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group (R) from boron to the palladium center, displacing the chloride.
Reductive Elimination: The two organic groups on the palladium complex (the pyrimidinyl and the R group) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net
The use of appropriate phosphine (B1218219) ligands is critical, especially for heteroaryl chlorides, as they can stabilize the palladium intermediates and facilitate the reaction. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction provides a direct route to N-aryl or N-alkyl pyrimidines. wikipedia.org The mechanism is similar in principle to the Suzuki coupling:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C4-Cl bond of the pyrimidine substrate.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired amino-pyrimidine product is reductively eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org
A potential side reaction is beta-hydride elimination if the amine has beta-hydrogens. The choice of sterically hindered and electron-rich phosphine ligands is crucial to promote the desired reductive elimination over side reactions. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling enables the synthesis of alkynyl-pyrimidines and typically employs a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org
Palladium Cycle: This cycle mirrors that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the Pd(0) catalyst to the C4-Cl bond, followed by transmetalation and reductive elimination.
Copper Cycle: A terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide is the species that participates in the transmetalation step with the Pd(II) complex. wikipedia.org
While the copper co-catalyst is traditional, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling). rsc.org
The table below provides a summary of these key derivatization pathways.
| Reaction | Key Mechanistic Steps | Catalyst/Reagents | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(0) catalyst, Phosphine ligand, Base, Boronic acid/ester | researchgate.net, organic-chemistry.org |
| Buchwald-Hartwig Amination | Oxidative Addition, Amide Formation, Reductive Elimination | Pd(0) catalyst, Phosphine ligand, Strong base, Amine | wikipedia.org |
| Sonogashira Coupling | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | Pd(0) catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | wikipedia.org, organic-chemistry.org |
Advanced Spectroscopic Characterization Techniques for 4 Chloro 6 Pyridin 2 Ylpyrimidine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Chloro-6-pyridin-2-ylpyrimidine and its derivatives. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a related compound, 4-(2-pyridyl)pyrimidine, the signals for the pyrimidine (B1678525) and pyridine (B92270) protons are observed in the aromatic region. researchgate.net For instance, in a series of 2-(substituted-phenyl)pyridines, the pyridine protons typically appear as multiplets in the range of δ 7.21–8.73 ppm. rsc.org The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on both the pyrimidine and pyridine rings. For example, in 4-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine, the methyl group protons would present a characteristic singlet, while the aromatic protons would exhibit complex splitting patterns. ontosight.ai
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. In analogs like 2-(4-chlorophenyl)pyridine, the carbon signals of the pyridine ring are observed at specific chemical shifts, for instance, δ 156.1, 149.7, 136.8, 122.3, and 120.3 ppm. rsc.org The carbon attached to the chlorine atom in this compound is expected to show a distinct chemical shift due to the electronegativity of the halogen. For example, in 4-chloro-6-methoxypyrimidin-2-amine, the carbon bearing the chlorine atom is found at a specific resonance. nih.gov
The following table summarizes representative ¹H and ¹³C NMR data for analogous structures, illustrating the typical chemical shift ranges.
| Compound/Fragment | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-(4-Chlorophenyl)pyridine | 7.21-8.70 | 120.3, 122.3, 128.1, 128.9, 135.0, 136.8, 137.7, 149.7, 156.1 |
| 4-(2-pyridyl)pyrimidine | Aromatic protons observed. | Not specified. |
| 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine | Methyl singlet and aromatic multiplets expected. | Not specified. |
| 4-Chloro-6-methoxypyrimidin-2-amine | Not specified. | Carbon with Cl substituent has a characteristic shift. |
This table presents a summary of expected and reported NMR data for compounds analogous to this compound. Specific values can vary based on the solvent and specific substituents.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak resulting from the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M⁺ to the M+2 peak is approximately 3:1 for compounds containing one chlorine atom. miamioh.edu This isotopic signature is a key identifier for chloro-substituted compounds like this compound.
The fragmentation of pyridinylpyrimidine derivatives under EI conditions often involves the cleavage of the bond between the two heterocyclic rings and fragmentation within the rings themselves. The fragmentation of related pyrimidine thiones has shown that the pyrimidine ring can be more stable than other attached heterocyclic rings. sapub.org For 4-chloro-6-phenylpyrimidine-1-oxide, a related structure, the mass spectrum shows a complex fragmentation pattern with numerous peaks, indicating various fragmentation pathways. massbank.eu The loss of the chlorine atom or the entire pyridinyl group would be expected fragmentation pathways for this compound.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. For instance, HRMS has been used to confirm the elemental composition of related heterocyclic compounds. rsc.org
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | Calculated based on the molecular formula of this compound |
| [M+2]⁺ | Isotope peak due to ³⁷Cl | M+2 |
| Fragments | Resulting from the loss of Cl, pyridine, or other small molecules | Various |
This table outlines the expected ions in the mass spectrum of this compound.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the crystal packing and physical properties of a material.
For analogs of this compound, X-ray crystallography has been instrumental in confirming their molecular structures. For example, the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol revealed a nearly planar conformation with specific dihedral angles between the aromatic rings. redalyc.orgresearchgate.net The solid-state structure of such molecules is often stabilized by intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net
In the case of this compound, a single crystal X-ray diffraction study would reveal the precise orientation of the pyridine and pyrimidine rings relative to each other. It would also provide the exact bond lengths of the C-Cl bond and the bonds within the heterocyclic systems. The crystal packing would show how the molecules arrange themselves in the lattice, influenced by factors such as dipole-dipole interactions and van der Waals forces. For instance, the crystal structure of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) shows that the molecules are essentially planar. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Orthorhombic | P2₁2₁2₁ | Nearly planar, intermolecular hydrogen bonding, π-π stacking. redalyc.orgresearchgate.net |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Not specified | Not specified | Molecules are essentially planar. researchgate.net |
| Pyridine-2,6-dicarboxamide derivatives | Monoclinic | P2₁/n or P2₁/c | Conformational differences based on carboxamide group orientation. mdpi.com |
| 4-Chloro-6-methoxypyrimidin-2-amine | Not specified | Not specified | CCDC Number: 914305. nih.gov |
This table summarizes crystallographic data for analogous compounds, highlighting the type of information that can be obtained from X-ray diffraction analysis.
Electronic Absorption and Luminescence Spectroscopy
Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopy are used to study the electronic transitions and photophysical properties of molecules. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, and the subsequent emission of light provides information about the excited states.
The UV-Vis absorption spectrum of pyridinylpyrimidine derivatives typically shows multiple absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the aromatic rings. For a series of pyrimidine derivatives, several main absorption maxima have been observed in their UV-Vis spectra. researchgate.net The position and intensity of these bands are influenced by the substituents on the rings and the solvent polarity. For example, the absorption spectra of some pyridyl triazole compounds are pH-dependent. researchgate.net
The fluorescence properties of these compounds are also of interest. Many heterocyclic compounds exhibit fluorescence, and the emission wavelength and quantum yield are sensitive to the molecular structure and environment. For instance, some pyridyl triazole-based compounds exhibit fluorescence, with the emission spectra being broader and slightly red-shifted in multichromophoric systems. researchgate.net The study of the luminescence of this compound and its analogs can provide insights into their potential as fluorescent probes or materials for optical applications. ijpsonline.com
| Compound/Analog Class | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Key Observations |
| Pyrimidine derivatives | Multiple bands observed. | Not specified. | Long-wavelength absorption bands of low intensity in some cases. researchgate.net |
| Pyridyl triazole-based compounds | pH-dependent. | Broader and red-shifted in some systems. | Evidence for photoinduced charge transfer. researchgate.net |
| Naphthoquinone Pyridyl Tetrazole | Not specified. | Turn-on fluorescence in the presence of Zn²⁺ ions. | Potential as a chemical probe. ijpsonline.com |
This table provides a general overview of the electronic absorption and luminescence properties of related compound classes.
Computational Chemistry and Theoretical Studies on 4 Chloro 6 Pyridin 2 Ylpyrimidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For pyridinyl and pyrimidinyl systems, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular geometries, orbital energies, and reactivity descriptors. nih.gov
Studies on analogous compounds, such as substituted pyrimidines and pyridines, reveal key insights into their electronic nature. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energy difference (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For instance, in a study of pyridinyl and pyrimidinyl phosphonates, DFT calculations were used to analyze global descriptors of reactivity. It was found that the reactivity of these compounds is directly related to the HOMO-LUMO energy gap. Similar calculations on other related heterocyclic systems have been used to determine properties like ionization potential, electron affinity, electronegativity, and chemical hardness, which are all derived from the HOMO and LUMO energies. These parameters help in understanding the molecule's propensity to donate or accept electrons in chemical reactions.
The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-deficient regions of a molecule. For compounds containing electronegative atoms like nitrogen and chlorine, the MEP surface highlights areas susceptible to electrophilic and nucleophilic attack, respectively. This is crucial for predicting intermolecular interactions and reaction sites.
Table 1: Representative Quantum Chemical Parameters from DFT Studies on Related Heterocyclic Compounds
| Compound Class | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridinyl/Pyrimidinyl Phosphonates | B3LYP/6-311++G(d,p) | - | - | ~3.6 |
| Dihydrothiouracil-Indenopyridopyrimidines | B3LYP/6-311++G(d,p) | Varies | Varies | Varies |
| Pyridine (B92270) Dicarboxylic Acids | B3LYP/6-311G(d,p) | Varies | Varies | Varies |
Note: The values are illustrative and depend on the specific molecular structure and computational method.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the response of a molecule to time-dependent electromagnetic fields, making it a powerful tool for predicting optical properties like UV-Vis absorption spectra. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the electronic transitions that give rise to absorption bands. mdpi.com
For pyridinyl and pyrimidinyl derivatives, TD-DFT calculations, often performed with functionals like CAM-B3LYP, have shown good agreement with experimental UV-Vis spectra. These calculations can predict the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic transitions, such as n→π* or π→π*. mdpi.com The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which accounts for the effect of the solvent environment on the electronic transitions.
Studies on related systems, such as 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, have demonstrated how substitutions on the core structure can tune the optical properties. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov This highlights the potential for designing molecules with specific optical characteristics based on theoretical predictions.
Table 2: Illustrative TD-DFT Data for Related Pyridine Derivatives
| Compound/System | Method/Basis Set | Calculated λmax (nm) | Experimental λmax (nm) |
| Pyridinyl/Pyrimidinyl Phosphonates | CAM-B3LYP | Good agreement | Matches experiment |
| Pyridine in Water | DFT/MM | Agreement found | Matches experiment |
Note: Specific λmax values are highly dependent on the molecule and its environment.
In Silico Modeling for Ligand-Target Interactions
The structural similarity of 4-Chloro-6-pyridin-2-ylpyrimidine to known bioactive molecules suggests its potential for interacting with biological targets such as enzymes. In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction. nih.gov
Molecular docking studies on related pyrimidine (B1678525) derivatives have been instrumental in identifying potential protein targets and elucidating binding modes. For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are targets for anticancer drugs. nih.govnih.gov These studies involve docking the ligand into the active site of the protein (e.g., CDK2, CDK4, CDK6) and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. nih.govnih.gov
The binding energy, calculated as a score by the docking software, provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. Molecular dynamics (MD) simulations can further refine these docking poses and provide insights into the dynamic behavior of the ligand within the binding site over time. nih.gov These computational approaches are invaluable in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
Table 3: Examples of In Silico Modeling Targets for Related Pyrimidine Scaffolds
| Compound Scaffold | Target Protein(s) | Key Interacting Residues (Example) |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Lys33, Asp145, Ile10 |
| Pyrimidine derivatives | SARS-CoV-2 Main Protease (3CLpro) | Not specified |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyridylpyrimidine Scaffolds
Impact of Pyridine (B92270) Ring Position and Substituents on Biological Activity
The pyridine ring's electronic properties and the nature of its substituents play a pivotal role in modulating the biological activity of pyridylpyrimidine derivatives. The pyridine ring is electron-deficient, particularly at the 2, 4, and 6 positions, due to the electronegative nitrogen atom. researchgate.net This inherent electronic characteristic significantly influences how the molecule interacts with biological targets.
The position of the nitrogen atom within the pyridine ring and the placement of various substituents can dramatically alter a compound's affinity, efficacy, and selectivity. For instance, in a study on epibatidine (B1211577) analogues, which feature a pyridine ring, different substituents led to a wide range of affinities and potencies for neuronal nicotinic receptors. nih.gov Halogen substituents such as fluoro and bromo, as well as amino groups, were shown to significantly affect receptor binding and functional potency. nih.gov The amino analog, for example, showed 10- to 115-fold greater affinity at β2-containing receptors than at β4-containing ones. nih.gov
The introduction of different functional groups onto the pyridine or an associated aryl ring allows for the fine-tuning of a molecule's properties. SAR studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed that electron-withdrawing groups, such as nitro groups, on the aryl substituent led to potent cytotoxic inhibition. mdpi.com Conversely, hydrophilic substituents like a methoxy (B1213986) group also increased activity, indicating a complex interplay of electronic and steric effects. mdpi.com Research on other pyridine derivatives has shown that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity, whereas bulky groups or certain halogens may decrease it.
| Compound ID | Substituent (R) on Phenyl Ring | Cytotoxicity IC50 (µM) against A549 cell line |
| 5a | H | >100 |
| 5b | 4-CH3 | >100 |
| 5c | 4-Cl | 11.2 |
| 5d | 4-Br | 8.8 |
| 5e | 2-OCH3 | 32.4 |
| 5f | 3-OCH3 | 24.5 |
| 5g | 3-NO2 | 2.5 |
| 5h | 4-NO2 | 1.8 |
| 5i | 3-Br, 4-OCH3 | >100 |
This table showcases the impact of different substituents on the cytotoxic activity of pyridine-3-carbonitrile (B1148548) derivatives. Data sourced from a study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. mdpi.com
Role of Chloro Substitution on Pyrimidine (B1678525) Ring in Modulating Activity
More importantly, the 4-chloro group is a versatile intermediate for chemical synthesis, allowing for the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions. thieme.de This position is generally more reactive to nucleophilic attack than the 2-chloro position. The lability of the 4-chloro group enables the facile synthesis of diverse libraries of compounds where the chlorine is displaced by amines, anilines, alkoxides, and other nucleophiles. nih.govacs.org This strategy is fundamental in medicinal chemistry for exploring the chemical space around the pyrimidine core to optimize biological activity.
For example, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for anticancer activity, demonstrating the utility of the chloro group as a precursor for generating biologically active molecules. nih.gov In another study on inhibitors of plasmodial kinases PfGSK3 and PfPK6, the modification at the 5-position of the pyrimidine ring was explored. The introduction of a chloro group at this position on a thiophene-substituted pyrimidine scaffold was a key step in developing potent dual inhibitors. nih.gov
| Compound ID | R1 (at C4 of Pyrimidine) | R2 (at C5 of Pyrimidine) | PfPK6 IC50 (nM) | PfGSK3 IC50 (nM) |
| 18c | Thiophen-2-yl | H | 236 | >10000 |
| 18j | 5-chlorothiophen-2-yl | H | 29 | 1000 |
| 23e | 5-chlorothiophen-2-yl | Cl | 8 | 97 |
This table illustrates how substitutions on the pyrimidine ring, including the addition of a chloro group at the 5-position, significantly enhance inhibitory potency against plasmodial kinases. Data sourced from a study on 2,4,5-trisubstituted pyrimidines. nih.gov
Elucidation of Key Pharmacophoric Elements in Pyridylpyrimidine Derivatives
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For pyridylpyrimidine derivatives, several key pharmacophoric elements have been identified through extensive research. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and specific aromatic interactions.
The nitrogen atoms in both the pyridine and pyrimidine rings are key features, often acting as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) base of ATP in the hinge region of protein kinases. researchgate.net Pharmacophore models for various pyrimidine and pyridine-based inhibitors consistently highlight the importance of hydrogen bonding capabilities. nih.govresearchgate.net For instance, a five-point pharmacophore model developed for PDE4B inhibitors included features for hydrogen bond donors, acceptors, and hydrophobic interactions. nih.gov
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design leverages the understanding of SAR and pharmacophoric elements to create new molecules with improved potency and selectivity. For pyridylpyrimidine scaffolds, these strategies often involve structure-based design, where knowledge of the target protein's three-dimensional structure is used, or ligand-based design, which relies on the SAR of known active molecules.
A common strategy is the optimization of a known inhibitor scaffold. For example, pyridyl-pyrimidine benzimidazole (B57391) derivatives were developed into potent and highly selective inhibitors of Tie-2 kinase through systematic chemical modifications. This process involved optimizing the substituents on the pyridyl-pyrimidine core to enhance binding affinity and selectivity against other kinases.
Another successful approach is the creation of hybrid molecules that combine the pharmacophoric features of different classes of inhibitors. This has been used to develop dual inhibitors, such as those targeting both PI3K and mTOR. nih.gov In the design of novel EGFR inhibitors, pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) scaffolds were used as the core, with modifications made to the side chains to improve activity against mutant forms of the enzyme while maintaining selectivity over the wild type. researchgate.net For instance, compound B1 from a designed series showed an IC50 of 13 nM against a mutant EGFR and over 76-fold selectivity compared to the wild-type enzyme. researchgate.net Similarly, the rational design of pyridine-derived VEGFR-2 inhibitors led to compounds with potent enzymatic inhibition, with the most active compound exhibiting an IC50 value of 0.12 µM, nearly equipotent to the established drug Sorafenib. nih.gov
| Compound ID | Target | IC50 |
| Pyridyl-pyrimidine Derivatives | ||
| Compound B1 | EGFRL858R/T790M | 13 nM |
| Compound B1 | EGFRWT | >1000 nM |
| Indolyl-pyrimidine Derivatives | ||
| Compound 4g | MCF-7 cell line | 5.1 µM |
| Compound 4g | HepG2 cell line | 5.02 µM |
| Pyridine-derived VEGFR-2 Inhibitors | ||
| Compound 10 | VEGFR-2 | 0.12 µM |
| Sorafenib (reference) | VEGFR-2 | 0.10 µM |
This table presents data from various rational design studies, demonstrating the successful development of potent and selective inhibitors based on pyridyl-pyrimidine and related scaffolds. Data sourced from studies on EGFR inhibitors researchgate.net, indolyl-pyrimidine anticancer agents mdpi.com, and VEGFR-2 inhibitors nih.gov.
Biological Activity and Molecular Mechanisms in Vitro Focus of 4 Chloro 6 Pyridin 2 Ylpyrimidine Derivatives
Kinase Target Inhibition: CDK2, CDK6, and CDK9
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of 4-chloro-6-pyridin-2-ylpyrimidine have been investigated for their ability to inhibit several members of the CDK family.
Mechanisms of Kinase Inhibition
The inhibitory action of pyridylpyrimidine derivatives against CDKs typically occurs through competitive binding at the ATP-binding site of the kinase. The pyrimidine (B1678525) core acts as a bioisostere for the adenine (B156593) base of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. Substitutions on the pyridinyl and pyrimidine rings allow for the fine-tuning of potency and selectivity by exploiting additional interactions with surrounding amino acid residues in the active site.
A notable example is the development of a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, which have been identified as dual inhibitors of CDK6 and CDK9. Intensive structural modifications of this scaffold led to the identification of compounds with balanced, potent inhibitory activity against both CDK6 and CDK9, while demonstrating good selectivity over CDK2. This selectivity is achieved by optimizing the substituents to fit the specific contours and electrostatic environment of the CDK6 and CDK9 active sites, as compared to that of CDK2.
While direct inhibition of CDK2 by a this compound derivative is not extensively documented in the provided search results, the broader class of pyridopyrimidine and pyrazolopyrimidine derivatives has shown significant potential as CDK2 inhibitors. researchgate.netnih.gov For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors, with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range. mdpi.com These findings suggest that the pyridylpyrimidine scaffold is a viable starting point for developing CDK2 inhibitors.
Inhibition of Cell Proliferation and Apoptosis Induction in Vitro
By inhibiting key CDKs, this compound derivatives can effectively halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells. The dual CDK6/9 inhibitor, compound 66 (a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative), has been shown to suppress downstream signaling pathways of these kinases. This leads to the inhibition of cell proliferation by blocking cell cycle progression and triggering cellular apoptosis.
Similarly, other related pyrimidine derivatives have demonstrated potent cytotoxic and pro-apoptotic effects. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. One such compound significantly increased the apoptotic cell population by 58.29-fold compared to untreated controls. This was characterized by a total apoptosis of 36.14% in the treated cells.
The induction of apoptosis is a critical mechanism for the anti-cancer activity of these compounds. Various pyrimidine-based compounds have been shown to induce apoptosis through different mechanisms, including the generation of reactive oxygen species and the disruption of the mitochondrial membrane potential.
Methionine Aminopeptidase (B13392206) (MetAP) Inhibition
Methionine aminopeptidases (MetAPs) are essential metalloproteases that cleave the initiator methionine from newly synthesized proteins. This process is vital for the maturation and function of a large number of proteins, and its inhibition can disrupt cellular processes and inhibit proliferation. The pyridinylpyrimidine core has been identified as a novel class of inhibitors for both human MetAP1 (HsMetAP1) and MetAP2 (HsMetAP2).
Selective Inhibition of Human MetAP1 (HsMetAP1)
While initial pyridinylpyrimidine compounds showed inhibitory activity against both HsMetAP1 and HsMetAP2, subsequent medicinal chemistry efforts have led to the development of derivatives with high selectivity for HsMetAP1. nih.gov This is significant as HsMetAP1 is known to play a pivotal role in cell proliferation, making it a promising target for anti-cancer therapies.
Through systematic structure-activity relationship (SAR) studies, key structural features for potent and selective HsMetAP1 inhibition were identified. These include:
5-chloro-6-methyl-2-pyridin-2-ylpyrimidine as the minimal structural element for HsMetAP1 inhibition. nih.gov
A 5'-chloro substituent on the pyridine (B92270) ring enhances the potency against HsMetAP1. nih.gov
Long C4 side chains are crucial for achieving high selectivity for HsMetAP1 over HsMetAP2. nih.gov
This optimization campaign resulted in compounds that are among the most selective and potent inhibitors of purified HsMetAP1 reported to date.
Role of Pyridylpyrimidine Core in Metal Ion Chelation
The catalytic activity of MetAPs is dependent on the presence of divalent metal ions, typically Co(II), in the active site. The inhibitory mechanism of pyridinylpyrimidine derivatives involves the chelation of an auxiliary metal ion. Crystallographic studies of an inhibitor in complex with HsMetAP1 revealed that the inhibitor's binding is dependent on an auxiliary Co(II) ion. This metal ion is coordinated by a pyrimidine nitrogen and a pyridine nitrogen from the inhibitor, along with a histidine residue from the enzyme and three water molecules. This coordination is vital for the inhibitory activity, as replacing the 2-pyridinyl group with other isomers like 3-pyridinyl or 4-pyridinyl, or a phenyl group, results in a significant loss of potency. The ability of the pyridylpyrimidine core to effectively chelate this auxiliary metal ion is therefore a cornerstone of its inhibitory mechanism against HsMetAP1.
Modulation of Other Enzymatic Pathways
Based on the provided search results, there is no specific information available regarding the modulation of other enzymatic pathways by derivatives of this compound, beyond their established roles as kinase and methionine aminopeptidase inhibitors. Further research is required to explore the broader enzymatic inhibition profile of this chemical scaffold.
Inhibition of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LOX)
The enzymes mPGES-1 and 5-LOX are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. nih.gov Targeting these enzymes is a well-established strategy for the development of anti-inflammatory drugs. nih.gov
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1):
This enzyme is a terminal synthase responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov Inhibition of mPGES-1 is considered a promising therapeutic approach as it specifically targets the production of inflammatory PGE2 without affecting the production of other prostaglandins (B1171923) that have housekeeping functions. nih.gov While direct data on this compound derivatives as mPGES-1 inhibitors is limited in the provided search results, the broader class of pyrimidine derivatives has been explored for this activity.
5-Lipoxygenase (5-LOX):
5-LOX is the primary enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases, including asthma. nih.govnih.gov Certain derivatives of this compound have been identified as effective 5-LOX inhibitors.
One notable example is 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52). nih.gov In vitro studies using human polymorphonuclear leukocytes (PMNL) demonstrated that HZ52 inhibits the synthesis of 5-LOX products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), with an IC₅₀ value of 0.7 µM. nih.gov Interestingly, the corresponding ethyl ester of HZ52 was inactive, highlighting the critical role of the free carboxylic acid group for its biological activity. nih.gov Further investigation into the molecular mechanism revealed that HZ52's inhibitory action is reversible and not influenced by radical scavenging properties, increased peroxide levels, or elevated substrate concentrations. nih.gov This suggests a specific interaction with the enzyme rather than a non-specific chemical effect.
Table 1: In Vitro Inhibition of 5-LOX by a this compound Derivative
| Compound | System | Measured Endpoint | IC₅₀ (µM) |
| HZ52 | Human PMNL | LTB₄ and 5-H(P)ETE synthesis | 0.7 nih.gov |
General Interaction with Biological Targets and Cellular Pathways in Vitro
Beyond the specific enzymes discussed above, derivatives of this compound have been shown to interact with other critical biological targets and cellular pathways in vitro, primarily in the context of cancer research.
Cyclin-Dependent Kinases (CDKs):
CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Several studies have identified pyrimidine derivatives, including those with a pyridyl substituent, as potent inhibitors of CDKs, particularly CDK4 and CDK6. nih.govnih.gov For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were discovered as dual inhibitors of CDK6 and CDK9. nih.gov The lead compound from this series demonstrated direct binding to both kinases, leading to the suppression of their downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis in tumor cell lines. nih.gov
Another study focused on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov These compounds exhibited significant anticancer activity in vitro.
Cytotoxicity against Cancer Cell Lines:
A number of pyridine and pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov For example, a series of 4,6-diaryl pyridine and pyrimidine derivatives showed promising in vitro cytotoxicity against HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and HCT-116 (colorectal cancer) cell lines. researchgate.net Similarly, novel pyridine derivatives have demonstrated significant cytotoxic activities against Huh-7 (liver cancer), A549 (lung cancer), and MCF-7 cells. nih.gov
Applications in Materials Science and Ligand Design for 4 Chloro 6 Pyridin 2 Ylpyrimidine
Pyridylpyrimidine Derivatives as Ligands for Metal Complexes
Pyridylpyrimidine derivatives, including 4-Chloro-6-pyridin-2-ylpyrimidine, are recognized for their capacity to act as ligands in the formation of metal complexes. The nitrogen atoms within the pyridine (B92270) and pyrimidine (B1678525) rings possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. This chelating ability allows these molecules to bind with a variety of metal ions, such as iron (Fe³⁺) and copper (Cu²⁺).
The formation of these metal-ligand complexes can be observed through techniques like UV-vis spectroscopy, where a shift in the absorption spectrum of the ligand upon the addition of a metal ion indicates complexation. The stoichiometry of these complexes, which describes the ratio of ligand to metal, can be determined using methods like Job's plot. The stability and properties of the resulting metal complexes are influenced by the specific pyridylpyrimidine derivative and the nature of the metal ion involved. For instance, the presence of adjacent nitrogen atoms in the 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424) moiety is crucial for the chelating activity of these compounds.
Design of Luminescent Metal Complexes with Pyridylpyrimidine Ligands
A significant area of application for pyridylpyrimidine ligands is in the design of luminescent metal complexes. When these ligands coordinate with certain metal ions, particularly those from the platinum group or lanthanide series, the resulting complexes can exhibit photoluminescence. This phenomenon arises from the electronic structure of the complex, where absorption of light excites the molecule to a higher energy state, which then decays back to the ground state by emitting light.
The photophysical properties of these luminescent metal complexes, such as the emission wavelength, quantum yield, and lifetime, can be finely tuned by modifying the structure of the pyridylpyrimidine ligand. For example, the introduction of different substituent groups on the ligand can alter the energy levels of the molecular orbitals involved in the luminescence process. This tunability is highly desirable for creating materials with specific light-emitting characteristics for various applications.
Potential in Organic Light-Emitting Diodes (OLEDs) and Photophysical Materials
The tunable luminescent properties of metal complexes containing pyridylpyrimidine ligands make them promising candidates for use in organic light-emitting diodes (OLEDs). In an OLED device, an organic material is used as the emissive layer, and the application of an electric current leads to the generation of light. The color and efficiency of the OLED are determined by the properties of the emissive material.
Luminescent metal complexes, including those derived from this compound, can serve as the phosphorescent dopants in the emissive layer of an OLED. These materials can, in theory, achieve higher efficiencies compared to fluorescent materials. The development of stable and highly efficient blue, green, and red-emitting phosphorescent materials is a key area of research in OLED technology, and the design of novel pyridylpyrimidine-based metal complexes contributes to this effort. The performance of these materials in OLEDs is evaluated based on parameters such as external quantum efficiency, power efficiency, and operational lifetime.
Role as Building Blocks for Advanced Functional Materials
Beyond their direct use in luminescent devices, pyridylpyrimidine derivatives like this compound serve as versatile building blocks for the creation of a wide range of advanced functional materials. The reactive chloro-substituent on the pyrimidine ring provides a site for further chemical modification, allowing for the integration of this core structure into larger molecular architectures.
Through various chemical reactions, such as cross-coupling reactions, the this compound unit can be linked to other molecular fragments to construct polymers, dendrimers, and supramolecular assemblies. These materials can be designed to have specific properties, such as high thermal stability, tailored electronic conductivity, or specific host-guest recognition capabilities. The ability to readily functionalize the pyridylpyrimidine core makes it a valuable component in the toolbox of synthetic chemists aiming to develop new materials for applications in electronics, sensing, and catalysis.
Future Research Directions and Emerging Trends for 4 Chloro 6 Pyridin 2 Ylpyrimidine
Exploration of Novel Synthetic Methodologies
The advancement of synthetic organic chemistry continues to provide more efficient, sustainable, and versatile methods for the preparation of complex molecules like 4-chloro-6-pyridin-2-ylpyrimidine and its derivatives. Future research in this area is expected to focus on several key aspects to improve upon existing synthetic routes.
One promising direction is the application of microwave-assisted organic synthesis (MAOS) . Conventional heating methods for the synthesis of related chloro-substituted phenyl pyrimidines can be time-consuming. nih.gov Microwave irradiation offers rapid heating, often leading to significantly reduced reaction times, increased product yields, and improved purity profiles. The development of microwave-assisted protocols for the key chlorination and cross-coupling steps in the synthesis of this compound could offer substantial advantages in terms of efficiency and energy consumption.
The versatility of the this compound scaffold also invites the exploration of late-stage functionalization techniques. These methods allow for the introduction of chemical diversity at a late stage in the synthetic sequence, which is particularly valuable for creating libraries of analogs for biological screening. Techniques such as C-H activation could be employed to directly introduce new substituents onto the pyridine (B92270) or pyrimidine (B1678525) rings, bypassing the need for pre-functionalized starting materials.
The table below summarizes potential areas for improvement in the synthesis of this compound and its derivatives.
| Synthetic Aspect | Current Approach (General) | Future Direction | Potential Advantages |
| Chlorination | Use of phosphorus oxychloride (POCl3) | Milder and more selective chlorinating agents | Reduced side reactions, improved functional group tolerance |
| Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Stille) | Use of more active and stable catalysts (e.g., Buchwald-Hartwig) | Higher yields, broader substrate scope, lower catalyst loading |
| Reaction Conditions | Conventional heating | Microwave-assisted synthesis, flow chemistry | Faster reactions, better control, scalability |
| Sustainability | Use of traditional organic solvents | Green solvents (e.g., ionic liquids, supercritical fluids) | Reduced environmental impact, improved safety |
Advanced Computational Approaches in Drug Discovery
The integration of computational methods into the drug discovery pipeline has become indispensable for accelerating the identification and optimization of lead compounds. For this compound and its derivatives, these approaches can provide profound insights into their potential biological activities and guide their rational design.
Molecular docking is a powerful tool for predicting the binding orientation and affinity of a ligand to the active site of a target protein. researchgate.netnih.govnih.govresearchgate.netmdpi.com Future studies will undoubtedly employ sophisticated docking algorithms to screen virtual libraries of this compound analogs against a wide range of biological targets, such as protein kinases and proteases. This can help prioritize the synthesis of compounds with the highest predicted activity.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another valuable computational technique. nih.govnih.gov By building a statistical model that correlates the 3D properties of a series of compounds with their biological activity, 3D-QSAR can provide a visual representation of the structural features that are important for potency and selectivity. This information can then be used to design new analogs with improved properties.
Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and its target protein over time. nih.govnih.gov These simulations can reveal important information about the stability of the ligand-protein complex, the role of water molecules in the binding site, and the conformational changes that occur upon ligand binding. For this compound derivatives, MD simulations can be used to validate docking poses and to understand the molecular basis of their mechanism of action.
The following table outlines how these computational methods can be applied to the study of this compound.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Virtual screening against target libraries (e.g., kinases, proteases) | Identification of potential high-affinity binders |
| 3D-QSAR | Analysis of a series of analogs with known biological activity | Generation of a predictive model for designing more potent compounds |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the ligand-protein complex | Understanding of binding stability and mechanism of action |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity | Early identification of compounds with favorable pharmacokinetic and safety profiles |
Identification of New Biological Targets and Pathways
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives have been shown to exhibit a wide range of biological activities. researchgate.netjuniperpublishers.comnih.gov A key future research direction for this compound is the systematic exploration of its potential to modulate novel biological targets and pathways implicated in various diseases.
Recent studies on related pyrimidine derivatives have highlighted their potential as kinase inhibitors . nih.govrsc.orged.ac.uk Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is a privileged structure for the development of kinase inhibitors. rsc.orged.ac.uk Given the structural similarities, this compound and its analogs are promising candidates for targeting oncogenic kinases such as cyclin-dependent kinases (CDKs), Aurora kinases, and Polo-like kinases (PLKs). nih.govnih.govnih.gov
Beyond cancer, pyridinylpyrimidine derivatives have shown promise in the treatment of infectious diseases. For instance, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have demonstrated potent antitrypanosomal activity , suggesting that this class of compounds could be developed into new therapies for neglected tropical diseases like Human African trypanosomiasis. nih.govnih.govescholarship.org Further investigation into the antitrypanosomal potential of this compound is therefore a compelling avenue for future research.
Moreover, recent findings have indicated that pyrimidine derivatives can target a variety of enzymes involved in metabolic and neurological disorders. These include carbonic anhydrases , acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , α-glycosidase , and aldose reductase (AR) . nih.gov The inhibition of these enzymes is a validated therapeutic strategy for conditions such as glaucoma, Alzheimer's disease, and diabetes. Screening this compound and its derivatives against these and other metabolic enzymes could uncover new therapeutic applications.
The table below lists potential biological targets for future investigation.
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | CDKs, Aurora Kinases, PLKs, PI3K | Oncology |
| Parasitic Enzymes | Trypanosomal-specific enzymes | Infectious Diseases (e.g., Trypanosomiasis) |
| Metabolic Enzymes | Carbonic Anhydrase, Aldose Reductase | Glaucoma, Diabetes |
| Cholinesterases | AChE, BChE | Alzheimer's Disease |
| Ion Channels | Calcium channels | Cardiovascular Diseases |
Development of Structure-Based Design Principles
A systematic understanding of the structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates. Future research on this compound will focus on elucidating the SAR for its various biological activities, leading to the development of clear design principles.
For kinase inhibition, the pyridinylpyrimidine core can act as a scaffold that mimics the hinge-binding interactions of ATP. rsc.orged.ac.uk The 4-chloro substituent provides a reactive handle for introducing a variety of side chains that can interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity. The 2-pyridinyl group can also be modified to optimize interactions with the solvent-exposed region of the kinase. SAR studies on related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have shown that substituents at the C5 position of the pyrimidine core are critical for CDK9 potency and selectivity. acs.org
In the context of antitrypanosomal activity, studies on 4-phenyl-6-(pyridin-3-yl)pyrimidines have revealed that the nature and position of substituents on the phenyl ring significantly influence potency. nih.gov For example, a 2-methoxyphenyl group at the 6-position of the pyrimidine ring was found to be highly favorable for activity. nih.gov Similar systematic modifications of the this compound scaffold are likely to yield potent antitrypanosomal agents.
The development of these structure-based design principles will be greatly facilitated by the use of co-crystal structures of this compound analogs bound to their target proteins. These structures provide a detailed atomic-level view of the binding interactions and serve as a blueprint for the design of new and improved inhibitors.
The following table summarizes key SAR insights from related compound series that can guide the future design of this compound derivatives.
| Target | Key Structural Feature | Impact on Activity | Reference |
| Kinases (e.g., CDK9) | C5-substituent on pyrimidine ring | Critical for potency and selectivity | acs.org |
| Trypanosoma brucei | 2-methoxyphenyl group at C6 | Enhances antitrypanosomal activity | nih.gov |
| RANKL-induced osteoclastogenesis | Benzylamino group at C4 | Improved microsomal stability | nih.gov |
By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel drugs to address a wide range of unmet medical needs.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-Chloro-6-pyridin-2-ylpyrimidine in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to prevent inhalation of vapors or dust .
- Avoid skin contact; wash hands thoroughly after handling. For spills, use inert absorbents (e.g., sand) and dispose of contaminated materials as hazardous waste .
- Segregate chemical waste and collaborate with certified disposal services to ensure compliance with environmental regulations .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the molecular structure, focusing on peaks corresponding to the pyridinyl and chloropyrimidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns with UV detection at 254 nm .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
- Maintain a temperature of -20°C for long-term storage. Avoid exposure to moisture, as hydrolysis of the chloro group may occur .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound under varying conditions?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized conditions (e.g., anhydrous solvents, controlled temperature). Compare results with structurally similar compounds, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, to identify trends .
- Computational Modeling : Perform DFT calculations to predict reactive sites and compare with experimental outcomes .
- Control Experiments : Test the impact of trace impurities (e.g., moisture, residual solvents) on reactivity .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer :
- Reaction Conditions : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Optimize temperature (e.g., 60–80°C) and reaction time (12–24 hours) to balance yield and side reactions .
- Catalysis : Explore palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if modifying the pyridinyl substituent .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How does the pyridinyl group influence the pharmacological activity of this compound?
- Methodological Answer :
- Target Binding : The pyridinyl group enhances hydrogen bonding with kinase active sites, as observed in pyrimidine-based inhibitors. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like EGFR or CDK2 .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-(4-chlorophenyl) derivatives) and compare IC₅₀ values in enzymatic assays to isolate critical functional groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy or gravimetric analysis.
- Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermal effects.
- Literature Comparison : Cross-reference with studies on analogs like 4-chloro-6-(p-tolyl)pyrimidin-2-amine, noting the impact of substituents on hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
